4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Descripción
4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is a benzamide derivative featuring a pyrido[1,2-a]pyrazin-2-yl core with a methoxy substituent at position 7 and a tert-butyl group on the benzamide moiety. The tert-butyl group likely enhances lipophilicity, while the methoxy substituent may influence receptor-binding specificity .
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)16-7-5-15(6-8-16)20(27)23-9-10-24-11-12-25-14-19(29-4)18(26)13-17(25)21(24)28/h5-8,13-14H,9-12H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXZSRUNNBSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Structural Insights :
- Ethoxy vs. Methoxy Substitution : The ethoxy variant () exhibits reduced metabolic stability compared to the methoxy group due to increased steric bulk .
- Piperazine/Benzodioxole Substituents : Piperazine groups () enhance solubility, while benzodioxole moieties improve CNS penetration .
Pharmacological and Therapeutic Comparisons
Table 2: Pharmacological Parameters of Selected Analogues
| Compound Name / ID | Target Receptor | Binding Affinity (Kd) | Bmax (fmol/mg protein) | Therapeutic Application | Reference |
|---|---|---|---|---|---|
| 3H-Pentazocine | Sigma-1 | 5.80 nM | 1800 | Prostate cancer imaging | |
| [125I]PIMBA | Sigma-2 | 15.71 nM | 1930 | Tumor retention/imaging | |
| CAS 917748-53-9 | Undisclosed | Not reported | Not reported | Medicinal (broad oncology) | |
| Target Compound (Inferred) | Sigma-1/Sigma-2 | ~5–20 nM (estimated) | ~1500–2000 (estimated) | Prostate cancer (potential) |
Key Findings :
- Sigma Receptor Affinity : The target compound’s benzamide backbone and methoxy group suggest high sigma-1/sigma-2 affinity, comparable to [125I]PIMBA (Kd = 15.71 nM) .
- Therapeutic Potential: Benzamides like [125I]PIMBA inhibit prostate tumor colony formation in vitro (IC50 ~10 µM), suggesting the target compound may share similar mechanisms .
- Metabolic Stability: The tert-butyl group in the target compound likely improves metabolic stability over non-bulky analogs, as seen in related pyrido[1,2-a]pyrimidin-4-ones .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
